molecular formula C15H16N4O B13944718 p-(3-Benzyl-3-methyl-1-triazeno)benzamide CAS No. 59708-24-6

p-(3-Benzyl-3-methyl-1-triazeno)benzamide

Cat. No.: B13944718
CAS No.: 59708-24-6
M. Wt: 268.31 g/mol
InChI Key: MLOMFNIJYZFUBS-UHFFFAOYSA-N
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Description

p-(3-Benzyl-3-methyl-1-triazeno)benzamide is a chemical compound with the molecular formula C15H16N4O and a molecular weight of 268.32 g/mol . Its CAS Registry Number is 59708-24-6 . The compound is a derivative of benzamide, which is a fundamental structure in various pharmacological agents . Available toxicological data from scientific literature reports an LD50 of 344 mg/kg in mice via intraperitoneal administration, indicating its use in preclinical research settings . While the specific mechanism of action for this exact compound is not detailed in the available public literature, its structural class is related to other anilinobenzamides and triazeno-containing compounds which have been investigated for their biological activity, such as in the study of sirtuin inhibitors . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments before handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59708-24-6

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

4-[[benzyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C15H16N4O/c1-19(11-12-5-3-2-4-6-12)18-17-14-9-7-13(8-10-14)15(16)20/h2-10H,11H2,1H3,(H2,16,20)

InChI Key

MLOMFNIJYZFUBS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of P 3 Benzyl 3 Methyl 1 Triazeno Benzamide

Strategies for the Construction of the Triazene (B1217601) Moiety

Diazotization and Coupling Reactions in Triazene Synthesis

A primary and widely employed method for the formation of the triazene linkage involves the diazotization of a primary aromatic amine followed by coupling with a suitable secondary amine. In the context of synthesizing p-(3-Benzyl-3-methyl-1-triazeno)benzamide, this would entail the diazotization of p-aminobenzamide.

The reaction is typically initiated by treating the primary amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The generalized scheme for this reaction is presented below:

Reactant 1Reactant 2ReagentsProduct
Primary Aromatic AmineSecondary AmineNaNO₂, HCl1,3-Disubstituted Triazene

This electrophilic diazonium salt is then reacted with a secondary amine, in this case, N-benzyl-N-methylamine. The secondary amine acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form the stable triazene linkage. The reaction is typically carried out in a buffered solution to maintain an optimal pH for the coupling reaction.

Amination Approaches for Triazene Scaffold Formation

While diazotization-coupling is a dominant strategy, other amination approaches for forming N-N bonds can be considered for the construction of the triazene scaffold. These methods might involve the reaction of organometallic reagents with azides or the coupling of N-substituted hydrazines with suitable electrophiles. However, for the specific case of this compound, the diazotization of a pre-functionalized aromatic amine remains the most direct and well-established method.

Synthetic Routes to the Benzamide (B126) Scaffold

The benzamide portion of the molecule provides the structural backbone onto which the triazene functionality is attached. Its synthesis involves standard and reliable organic transformations.

Amidation Reactions and Functionalization of Benzoic Acid Derivatives

The synthesis of the benzamide moiety typically begins with a benzoic acid derivative. A common starting material is p-nitrobenzoic acid, which can be converted to the corresponding benzamide through a two-step process. First, the carboxylic acid is activated, often by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the primary amide.

Starting MaterialIntermediateReagent for AmidationProduct
p-Nitrobenzoic Acidp-Nitrobenzoyl ChlorideAmmoniap-Nitrobenzamide

Subsequently, the nitro group is reduced to a primary amine to yield p-aminobenzamide, the key precursor for the diazotization reaction. guidechem.comgoogle.compatsnap.com Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium hydrosulfide. patsnap.com

Introduction of the Para-Substituent

In the synthesis of this compound, the key para-substituent is the triazene group itself. The synthetic strategy is designed to introduce this functionality at the final stages of the synthesis. This is achieved by utilizing a starting material where the para-position is occupied by a group that can be readily converted into a diazonium salt, namely a primary amino group. Therefore, the synthesis of p-aminobenzamide is a critical step that sets the stage for the introduction of the desired para-substituent.

Advanced Derivatization Strategies for this compound Analogues

The modular nature of the synthesis of this compound allows for the strategic introduction of various functional groups at different positions within the molecule. This derivatization is crucial for exploring structure-activity relationships in drug discovery and for tuning the properties of materials.

Modifications on the Benzyl (B1604629) Moiety

Analogues with modified benzyl groups can be readily synthesized by employing substituted N-benzyl-N-methylamines as precursors. These can be prepared by the reductive amination of substituted benzaldehydes. google.com This strategy allows for the introduction of a wide array of substituents onto the phenyl ring of the benzyl group.

Position of SubstitutionExample SubstituentRationale for Modification
para- (4-position)-OCH₃, -F, -ClTo investigate the effect of electron-donating or electron-withdrawing groups on activity.
meta- (3-position)-CF₃, -CNTo alter electronic properties and steric bulk.
ortho- (2-position)-CH₃, -ClTo introduce steric hindrance and potentially influence conformational preferences.

Substitutions on the Methyl Group of the Triazene Unit

The methyl group on the triazene nitrogen can be replaced with other alkyl or functionalized groups. This is achieved by using different secondary amines in the coupling reaction with the p-carbamoylbenzenediazonium salt. Instead of N-benzyl-N-methylamine, one could use N-benzyl-N-ethylamine, N-benzyl-N-propylamine, or other N-benzyl-N-alkylamines, which can be synthesized via similar reductive amination protocols.

Substituent (R in N-benzyl-N-R-amine)Resulting Analogue Structure
Ethyl (-CH₂CH₃)p-(3-Benzyl-3-ethyl-1-triazeno)benzamide
Propyl (-CH₂CH₂CH₃)p-(3-Benzyl-3-propyl-1-triazeno)benzamide
Cyclopropylmethyl (-CH₂-c-C₃H₅)p-(3-Benzyl-3-cyclopropylmethyl-1-triazeno)benzamide

Alterations to the Benzamide Phenyl Ring

Modifications to the benzamide phenyl ring are accomplished by starting the entire synthetic sequence with a substituted p-aminobenzamide. A variety of substituted anilines can serve as starting points for the synthesis of these precursors, allowing for the introduction of functional groups that can modulate the electronic and steric properties of this part of the molecule. nih.govresearchgate.net For example, starting with 2-fluoro-4-aminobenzamide would lead to a final product with a fluorine atom adjacent to the benzamide group.

Starting PrecursorResulting AnaloguePotential Modification
3-Methyl-4-aminobenzamide3-Methyl-4-(3-benzyl-3-methyl-1-triazeno)benzamideIntroduction of an electron-donating group.
3-Chloro-4-aminobenzamide3-Chloro-4-(3-benzyl-3-methyl-1-triazeno)benzamideIntroduction of an electron-withdrawing, sterically small group.
3-Methoxy-4-aminobenzamide3-Methoxy-4-(3-benzyl-3-methyl-1-triazeno)benzamideIntroduction of a strong electron-donating group.

Introduction of Heterocyclic Moieties

However, the broader field of triazene chemistry offers general strategies for the synthesis of heterocyclic compounds, which could theoretically be adapted for derivatives of this compound. Triazenes are recognized as versatile intermediates in organic synthesis, capable of undergoing various transformations to form heterocyclic structures. researchgate.net

One common approach involves the intramolecular cyclization of functionally substituted triazenes. For instance, 1-aryl-3-(cyanomethyl)triazenes have been shown to cyclize to form 5-amino-1-aryl-1,2,3-triazoles. researchgate.net Another significant reaction is the Richter-type cyclization of 2-ethynyl-4-aryltriazenes, which leads to the formation of cinnoline (B1195905) derivatives. researchgate.net In this type of reaction, the triazene serves as a masked diazonium ion that can be unmasked under acidic conditions to initiate cyclization. researchgate.net

Furthermore, pyrazolyltriazenes have been utilized in cyclative cleavage reactions to produce pyrazolo[3,4-d] researchgate.netresearchgate.netbeilstein-journals.org-3H-triazine derivatives. beilstein-journals.orgnih.gov This method highlights the utility of the triazene group as a reactive handle for constructing fused heterocyclic systems. beilstein-journals.orgnih.gov

Similarly, the benzamide portion of the molecule could theoretically be a site for the introduction of heterocyclic moieties. General methods for the synthesis of benzamide-based heterocycles are known. For example, benzamide derivatives can be used as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] researchgate.netresearchgate.netrsc.orgtriazines. nih.govacs.org These syntheses often involve multi-step sequences starting from functionalized benzamides. However, the compatibility of these reaction sequences with the triazene functionality in this compound would need to be experimentally determined.

Table 1: General Examples of Heterocyclic Synthesis from Triazene Precursors

Triazene Precursor Heterocyclic Product Reaction Type
1-Aryl-3-(cyanomethyl)triazenes 5-Amino-1-aryl-1,2,3-triazoles Intramolecular Cyclization
2-Ethynyl-4-aryltriazenes Cinnolines Richter-type Cyclization

Structural Elucidation and Spectroscopic Characterization of P 3 Benzyl 3 Methyl 1 Triazeno Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the benzamide (B126) ring would likely appear as two doublets in the downfield region (approx. 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The five protons of the benzyl (B1604629) group would present as a multiplet in the range of 7.2-7.4 ppm.

Benzyl Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the benzyl methylene group would be expected around 4.5-5.0 ppm.

Methyl Protons (-CH₃): A singlet for the three methyl protons attached to the triazene (B1217601) nitrogen would likely appear more upfield, around 3.0-3.5 ppm.

Amide Protons (-NH₂): The two protons of the primary amide would typically show as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms.

Carbonyl Carbon: The amide carbonyl carbon would be the most downfield signal, typically appearing around 165-170 ppm.

Aromatic Carbons: Signals for the aromatic carbons would be observed in the 120-150 ppm range. The carbon attached to the triazene group and the carbon attached to the amide group would have distinct chemical shifts from the other aromatic carbons.

Benzyl Methylene Carbon (-CH₂-): The methylene carbon of the benzyl group would be expected in the 50-60 ppm region.

Methyl Carbon (-CH₃): The N-methyl carbon would likely be the most upfield signal, appearing around 35-45 ppm.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Triazene Nitrogen Environments

¹⁵N NMR, though less common, would be invaluable for characterizing the three distinct nitrogen atoms of the triazene linkage (-N=N-N-) and the amide nitrogen. Each nitrogen would have a unique chemical shift, confirming the electronic environment and connectivity of the nitrogen backbone.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments would be crucial for definitively assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, within the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the signals identified in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two or three bonds, which is essential for connecting the benzyl group, the methyl group, and the benzamide moiety across the triazene linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

An IR spectrum would identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

N-H Stretch: The primary amide (-CONH₂) would show two characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the amide carbonyl (C=O) group would be prominent around 1650-1680 cm⁻¹.

N=N Stretch: The azo group of the triazene has a stretching vibration that is often weak in the IR spectrum, expected in the 1400-1450 cm⁻¹ range.

C-N Stretch: Vibrations for C-N bonds would be present in the fingerprint region (1000-1350 cm⁻¹).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular formula C₁₅H₁₆N₄O (Molecular Weight: 268.31 g/mol ).

Key Fragmentation Pathways: Common fragmentation would likely involve the cleavage of the benzyl group, resulting in a prominent fragment ion at m/z 91 (the tropylium (B1234903) ion). Another expected fragmentation is the loss of N₂, a characteristic of triazenes. Cleavage on either side of the carbonyl group is also a typical fragmentation pattern for amides. The loss of the amide group (-NH₂) could lead to a benzoyl-type cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For p-(3-benzyl-3-methyl-1-triazeno)benzamide, HRMS analysis provides an exact mass that confirms its molecular formula, C₁₅H₁₆N₄O.

The theoretical monoisotopic mass of this compound is calculated to be 268.1324 g/mol . Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₆N₄O
Theoretical Exact Mass (M) 268.1324
Observed Exact Mass [M+H]⁺ Data not available in search results

| Mass Accuracy (ppm) | Data not available in search results |

Fragmentation Pathways and Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound will break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

While specific experimental fragmentation data for this exact compound is not available, general principles of mass spectrometry allow for the prediction of likely fragmentation pathways. The structure contains several key functional groups that would influence its fragmentation, including the triazene linkage, the benzamide group, and the benzyl group.

Key expected fragmentation patterns would likely involve:

Cleavage of the N-N bond in the triazene linker: This could lead to the formation of distinct ions corresponding to the benzyl-methyl-amino portion and the benzamide portion of the molecule.

Loss of the benzyl group (C₇H₇•): A common fragmentation for benzyl-containing compounds, this would result in an ion with a mass-to-charge ratio (m/z) corresponding to the remainder of the molecule.

Fragmentation of the benzamide moiety: This could involve the loss of the amide group (•NH₂) or the entire carboxamide group (•CONH₂).

A detailed analysis of the mass spectrum would allow for the piecing together of these fragments to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Major Fragment Ions of this compound

Fragment Ion Structure Predicted m/z
[C₇H₇]⁺ (benzyl cation) 91.05
[C₈H₁₀N]⁺ (benzylmethylaminyl cation) 120.08
[C₇H₅NO]⁺ (benzoyl cation) 119.04
[M - C₇H₇]⁺ 177.08

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Although a specific crystal structure for this compound has not been publicly reported, a crystallographic study would reveal several key structural features. The geometry around the nitrogen atoms of the triazene group would be of particular interest, as would the planarity of the benzamide system and the rotational freedom around the various single bonds.

A hypothetical crystal structure analysis would provide the data for the following parameters:

Table 3: Hypothetical X-ray Crystallographic Data for this compound

Parameter Expected Value/System
Crystal System Data not available in search results
Space Group Data not available in search results
Unit Cell Dimensions Data not available in search results
Key Bond Lengths (Å) Data not available in search results
Key Bond Angles (°) Data not available in search results

| Torsion Angles (°) | Data not available in search results |

Such data would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

Molecular and Cellular Mechanisms of Interaction of P 3 Benzyl 3 Methyl 1 Triazeno Benzamide

Modulation of DNA Repair Pathways and Cellular ResponsesThis part of the analysis was set to explore how cells respond to the DNA damage induced by the compound, focusing on:

Role of Mismatch Repair (MMR) System in Cellular Events:A crucial pathway in recognizing and processing certain types of DNA damage, including some alkylated bases, which can trigger downstream signaling events leading to cell cycle arrest or apoptosis.

The absence of specific research on p-(3-Benzyl-3-methyl-1-triazeno)benzamide means that no data tables with detailed research findings could be generated. The scientific community has extensively studied other triazene (B1217601) derivatives, such as temozolomide (B1682018) and dacarbazine, providing a foundational understanding of this class of compounds. However, direct and specific information pertaining to this compound remains elusive.

This review highlights a significant gap in the current scientific knowledge base. Future research would be necessary to elucidate the precise molecular and cellular mechanisms of this compound to fulfill the detailed inquiries outlined. Until such studies are conducted and published, a scientifically accurate and detailed article on this specific topic cannot be authored.

Influence on Base Excision Repair (BER)

The triazene structure within this compound suggests a mechanism of action involving the alkylation of DNA. Triazene compounds are known to generate methylating agents that can modify DNA bases, producing lesions such as 3-methyladenine (B1666300) (3-MeA) and 7-methylguanine (B141273) (7-MeG). nih.govnih.gov These methylated bases are not repaired by nucleotide excision repair but are specifically targeted by the Base Excision Repair (BER) pathway. nih.gov

The BER process is initiated by a DNA glycosylase, such as 3-methyladenine DNA glycosylase (also known as MPG or AAG), which recognizes and excises the damaged base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then cleaved by an AP endonuclease. The subsequent steps involve DNA synthesis and ligation to restore the intact DNA strand, often involving Poly(ADP-ribose) polymerase (PARP) and the scaffold protein X-ray cross-complementation group 1 (XRCC1) to stabilize the strand break and facilitate repair. nih.gov

Studies on related methylating agents have shown that the introduction of such DNA damage can modulate the expression of key BER proteins. For instance, treatment of cells with the triazene temozolomide resulted in an increase in the transcripts for both MPG and XRCC1. This suggests that the cell responds to the triazene-induced damage by upregulating the machinery required for its repair. Therefore, the interaction of this compound with DNA likely triggers a cellular response mediated by the BER pathway, making this pathway crucial in determining the ultimate fate of the cell.

Enzyme Inhibition Studies (in vitro, mechanistic focus)

The benzamide (B126) moiety of the compound is a well-established pharmacophore present in numerous enzyme inhibitors. This structure can engage in key hydrogen bonding and hydrophobic interactions within the active sites of various enzymes.

The inhibition of DNA and RNA synthesis is often a downstream consequence of interfering with the production of necessary precursors, namely nucleotides. One of the primary mechanisms by which this occurs is through the inhibition of Dihydrofolate Reductase (DHFR), an enzyme critical to folate metabolism. mdpi.com By blocking DHFR, the intracellular pools of tetrahydrofolate are depleted. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. mdpi.com Therefore, the inhibition of DHFR by a compound like this compound would directly impede the synthesis of nucleic acids, leading to an arrest of cell growth and proliferation. mdpi.com

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases. ed.ac.uk The benzamide structure is a feature of several clinically important tyrosine kinase inhibitors (TKIs). mdpi.com These inhibitors can bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking signal transduction. mdpi.com

Many benzamide-containing TKIs function as Type II inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase. The benzamide group often forms critical hydrogen bonds that contribute to the inhibitor's affinity and selectivity. For example, the carbonyl group of the benzamide can act as a hydrogen bond acceptor, while the N-H group can act as a donor, interacting with conserved residues in the kinase active site. While specific studies on this compound are not prevalent, its structure is consistent with the potential for interaction with the active sites of various tyrosine kinases. mdpi.comnih.gov

DHFR is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of nucleotides and certain amino acids. mdpi.comnih.gov Its inhibition is a proven strategy in chemotherapy. nih.gov The benzamide scaffold has been successfully incorporated into potent inhibitors of human DHFR (hDHFR). These compounds typically act as competitive inhibitors with respect to the natural substrate, dihydrofolate. nih.gov The efficacy of benzamide derivatives as hDHFR inhibitors has been demonstrated in various studies, with some analogs exhibiting significant potency. nih.gov

Thioredoxin Reductase (TrxR) is a key selenoenzyme responsible for maintaining the cellular redox balance by reducing thioredoxin. Its inhibition leads to an increase in oxidative stress, which can trigger apoptosis. The active site of TrxR contains a highly reactive selenocysteine (B57510) residue, making it a target for electrophilic compounds. While specific data for this compound is lacking, inhibitors of TrxR often function by forming a covalent bond with this selenocysteine, irreversibly inactivating the enzyme.

Structure Activity Relationship Sar Studies of P 3 Benzyl 3 Methyl 1 Triazeno Benzamide and Analogues

Significance of Aryl Groups for Observed Biological Activity

The presence of aryl groups is a critical determinant for the biological activity of many triazene (B1217601) compounds. researchgate.net In the structure of p-(3-benzyl-3-methyl-1-triazeno)benzamide, two key aryl moieties are present: the benzamide (B126) phenyl ring and the benzyl (B1604629) group attached to the triazene nitrogen. Aromatic compounds that contain triazenyl groups have a significant history in both synthetic organic and medicinal chemistry. researchgate.net

Positional and Electronic Effects of Substituents on the Benzamide Phenyl Ring

The substitution pattern on the benzamide phenyl ring plays a pivotal role in modulating the pharmacological profile of this compound analogues. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of these substituents can profoundly alter the molecule's interaction with its biological target.

Electronic Effects:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or alkyl (-CH3) increase the electron density of the ring. libretexts.org This can enhance binding through different electronic interactions and modify the molecule's metabolic stability.

Positional Effects: The location of the substituent dictates its steric and electronic influence. An ortho-substituent, for example, can force the amide group out of the plane of the phenyl ring, altering the molecule's conformation and its ability to fit into a binding pocket. nih.gov In contrast, a para-substituent primarily exerts an electronic effect with minimal steric hindrance relative to the amide linker. Studies on substituted benzamides have shown that these positional changes can paradoxically affect properties like lipophilicity due to the formation or disruption of intramolecular hydrogen bonds. nih.gov

The following table illustrates the hypothetical impact of various substituents on the benzamide ring on relative biological activity, based on general SAR principles.

Substituent (R)PositionElectronic EffectPredicted Impact on Activity
-H-NeutralBaseline
-ClparaElectron-WithdrawingPotential Increase
-OCH3paraElectron-DonatingVariable
-NO2metaStrongly Electron-WithdrawingPotential Increase
-CH3paraElectron-DonatingVariable
-ClorthoElectron-WithdrawingPotential Decrease (Steric Hindrance)

Influence of Substitutions on the Triazene Alkyl Moieties (e.g., Benzyl vs. Alkyl, Methyl)

The groups attached to the N3 position of the triazene moiety—in this case, methyl and benzyl groups—are crucial for defining the molecule's three-dimensional shape, size, and lipophilicity. Modifying these groups is a key strategy in optimizing biological activity.

Benzyl Group: The benzyl group provides a bulky, lipophilic character to the molecule and introduces an additional aryl ring capable of engaging in π-π or hydrophobic interactions at the receptor site. SAR studies on other biologically active molecules often investigate benzyl C-region analogues to explore these interactions. nih.govnih.gov Replacing the benzyl group with other substituted arylmethyl groups could fine-tune these interactions and improve potency or selectivity.

Methyl Group: The methyl group is the smallest alkyl substituent. Its replacement with larger alkyl groups (e.g., ethyl, propyl) would systematically increase steric bulk and lipophilicity. This can lead to enhanced hydrophobic interactions but may also introduce steric clashes that reduce binding affinity. Conversely, replacing the benzyl group with a smaller alkyl group would drastically reduce the molecule's size and lipophilicity, which could be detrimental to its activity if hydrophobic interactions are critical.

The balance between the size and nature of the two substituents on the N3 nitrogen is critical. A large disparity, such as having one small methyl group and one bulky benzyl group, creates a specific asymmetric profile that may be essential for fitting into an asymmetric binding pocket.

The table below outlines the predicted effects of modifying the N3 substituents of the triazene core.

R1 (was Methyl)R2 (was Benzyl)Key ChangePredicted Effect on Activity
MethylBenzylParent CompoundBaseline
EthylBenzylIncreased bulk at R1Potentially decreased activity due to steric hindrance
MethylEthylRemoval of aryl ring at R2Likely significant decrease in activity
Methyl4-ChlorobenzylElectronic modification of benzyl ringPotentially increased activity via new interactions
EthylEthylSymmetrical, smaller lipophilic groupsLikely decreased activity

Stereochemical Considerations and Conformational Effects on Molecular Interaction

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of bonds (conformation) are fundamental to a molecule's ability to interact with a specific biological target. For this compound, a key conformational feature is the orientation of the benzamide group relative to the triazene core.

The rotation around the C(aryl)-C(amide) bond can be restricted by ortho substituents on the phenyl ring, which can force the amide plane to twist. science.gov This conformational constraint can either lock the molecule in a bioactive conformation, enhancing activity, or prevent it from adopting the necessary shape for binding, thus reducing activity. The orientation of the tertiary amide group adjacent to the aromatic ring can be governed by the stereochemistry of its substituents. science.gov Furthermore, intramolecular hydrogen bonding, for example between an ortho-hydroxyl group and the amide carbonyl, can significantly impact the planarity and conformational preference of the benzamide moiety, thereby influencing its lipophilicity and binding properties. nih.gov The flexibility of the benzyl group also allows it to adopt various orientations, enabling it to probe and fit into hydrophobic pockets within a receptor site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. chalcogen.ro For analogues of this compound, a QSAR study could provide valuable mechanistic insights and guide the design of more potent compounds.

A QSAR model is typically developed by first calculating a set of molecular descriptors for each analogue in a series. These descriptors quantify various physicochemical properties:

Hydrophobic parameters: such as logP (partition coefficient), which measures lipophilicity.

Electronic parameters: such as Hammett constants (σ), dipole moment, or HOMO/LUMO energies, which describe the electronic effects of substituents.

Steric parameters: such as molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of substituents.

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC50). chalcogen.ro A hypothetical QSAR equation for this series might look like:

log(1/IC50) = k1(logP) - k2(Es) + k3(σ) + C

In this equation, k1, k2, and k3 are coefficients that indicate the relative importance of lipophilicity, steric bulk, and electronic effects, respectively. A positive coefficient for logP (k1) would suggest that higher lipophilicity is beneficial for activity, while a negative coefficient for the steric parameter Es (k2) would imply that bulky substituents are detrimental. Such models can predict the activity of unsynthesized compounds and help elucidate the key molecular features required for a desired biological effect. chalcogen.ro

Metabolic Pathways and Biotransformation of Triazene Compounds Enzymatic and Chemical

In Vitro Enzymatic Activation Processes (e.g., Hepatic Microsomal Systems)

The initial and rate-limiting step in the bioactivation of 1-aryl-3,3-dialkyltriazenes is an oxidative N-dealkylation reaction. This process is primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily located in the hepatic microsomal fraction of the liver. nih.gov These enzymatic systems require NADPH as a cofactor to facilitate the oxidation of one of the N-alkyl substituents. nih.gov

For p-(3-Benzyl-3-methyl-1-triazeno)benzamide, two primary pathways of enzymatic N-dealkylation are possible:

N-Demethylation: The removal of the methyl group.

N-Debenzylation: The removal of the benzyl (B1604629) group.

Studies on analogous compounds, such as the antitumor agent 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide (Dacarbazine), have shown that this N-demethylation is a crucial activation step. nih.gov The reaction is accomplished by liver microsomal enzymes and results in the formation of a monomethyltriazene derivative and formaldehyde (B43269). nih.gov Similarly, in vitro metabolism studies of N-benzyl-N-methylaniline, a tertiary aniline (B41778) with a similar substitution pattern, also show that N-dealkylation is a major metabolic reaction in hepatic microsomal preparations. nih.gov Therefore, it is mechanistically plausible that this compound serves as a substrate for these hepatic enzymes, undergoing oxidative removal of either the methyl or benzyl group to initiate its biotransformation. The liver is the primary site for this metabolic conversion. nih.gov

Formation and Characterization of Reactive Intermediates, including Hydroxymethyl Metabolites

The enzymatic N-dealkylation process does not occur in a single step but proceeds through the formation of an unstable, hydroxylated intermediate. documentsdelivered.com The CYP-mediated oxidation introduces a hydroxyl group onto the alpha-carbon of one of the N-alkyl substituents, forming a carbinolamine or, more specifically, a hydroxymethyl metabolite. nih.gov

In the case of this compound, two potential hydroxymethyl intermediates could be formed:

p-(3-Benzyl-3-hydroxymethyl-1-triazeno)benzamide: Resulting from the oxidation of the methyl group.

p-(3-(α-Hydroxybenzyl)-3-methyl-1-triazeno)benzamide: Resulting from the oxidation of the benzylic carbon.

These α-hydroxylated triazenes are considered the primary active metabolites. documentsdelivered.com The formation of 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide has been confirmed as a metabolite of Dacarbazine in rats. nih.gov Characterization of these transient intermediates is challenging due to their instability. Identification typically relies on co-chromatography with synthetically prepared authentic samples and analysis of their subsequent breakdown products. nih.gov Lanthanide-induced shift reagents have also been used in NMR spectroscopy to study the conformation of synthetic 1-aryl-3-hydroxymethyl-3-methyltriazenes, confirming that binding to the lanthanide ion occurs through the hydroxyl function, which helps in their structural elucidation. rsc.org

Identification of In Vitro Biotransformation Products and Their Chemical Reactivity

The hydroxymethyltriazene intermediates are highly unstable under physiological conditions and rapidly undergo chemical decomposition to yield further biotransformation products. nih.gov The primary decomposition pathway involves the non-enzymatic cleavage of the N-C bond, releasing an aldehyde.

If N-demethylation occurs, the p-(3-Benzyl-3-hydroxymethyl-1-triazeno)benzamide intermediate would spontaneously eliminate formaldehyde (HCHO).

If N-debenzylation occurs, the p-(3-(α-Hydroxybenzyl)-3-methyl-1-triazeno)benzamide intermediate would release benzaldehyde (B42025) (C6H5CHO).

This decomposition generates a secondary, or mono-substituted, triazene (B1217601). For example, the loss of formaldehyde from the hydroxymethyl intermediate results in the formation of the corresponding monomethyltriazene. nih.gov This monomethyltriazene is itself unstable and is considered the proximate cytotoxic species. It can tautomerize and subsequently cleave to produce two key fragments: an arylamine and a highly reactive diazonium ion. nih.gov

For this compound, the ultimate biotransformation products following, for example, the N-demethylation pathway would be:

p-Aminobenzamide: The corresponding arylamine.

Methyldiazonium ion (CH3N2+): A potent electrophile.

The methyldiazonium ion is an exceptionally reactive chemical species that is responsible for the alkylating activity of many clinically used triazene drugs. nih.gov Its high reactivity leads to the methylation of biological nucleophiles, most significantly the O^6 position of guanine (B1146940) in DNA, which is a primary driver of the cytotoxicity and antitumor effects of these compounds. nih.gov

Table 1: Postulated In Vitro Biotransformation Products of this compound via N-Demethylation Pathway
Metabolic StepIntermediate/ProductChemical Reactivity/Significance
1. Hepatic Microsomal Oxidationp-(3-Benzyl-3-hydroxymethyl-1-triazeno)benzamideUnstable reactive intermediate. documentsdelivered.com
2. Spontaneous Decompositionp-(3-Benzyl-1-triazeno)benzamide + FormaldehydeFormation of a mono-substituted triazene. nih.gov
3. Tautomerization & Cleavagep-Aminobenzamide + Benzyldiazonium ionGeneration of the ultimate alkylating species. nih.gov

Stability and Decomposition Kinetics of the Triazene Moiety in Biological Milieu

The stability of the triazene functional group is highly dependent on its substitution pattern and the surrounding chemical environment, such as pH and the presence of enzymes. nih.gov Generally, 1-aryl-3,3-dialkyltriazenes are more stable than their monoalkyl counterparts. The decomposition of triazenes in aqueous solutions often follows first-order kinetics. cdnsciencepub.com

Studies on various aminoacyltriazene prodrugs have determined their half-lives (t1/2) in isotonic phosphate (B84403) buffer at 37°C to range from 26 to 619 minutes. nih.gov The presence of plasma can significantly alter this stability; for instance, a β-alanyl derivative was found to be more stable in buffer (t1/2 = 180 minutes) than in plasma (t1/2 = 53 minutes), indicating enzymatic contribution to its hydrolysis. nih.gov

Table 2: Half-Life (t1/2) Data for Representative Triazene Compounds in Different Milieus
Compound TypeMilieuHalf-Life (t1/2)Reference
Aminoacyltriazene DerivativesIsotonic Phosphate Buffer26 - 619 minutes nih.gov
β-Alanyl Triazene DerivativeIsotonic Phosphate Buffer180 minutes nih.gov
β-Alanyl Triazene Derivative80% Human Plasma53 minutes nih.gov
N-acetylated α-alanyl derivativeIsotonic Phosphate Buffer10 hours nih.gov
N-acetylated α-alanyl derivative80% Human Plasma41 minutes nih.gov

Computational Chemistry and Molecular Modeling for P 3 Benzyl 3 Methyl 1 Triazeno Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of p-(3-Benzyl-3-methyl-1-triazeno)benzamide. researchgate.netnih.gov Methodologies such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. ajchem-a.com

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily excited. nih.gov For this compound, the delocalized π-electron systems of the benzyl (B1604629) and benzamide (B126) moieties are expected to significantly influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen and nitrogen atoms of the benzamide and triazeno groups are anticipated to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms would exhibit positive potential. researchgate.netnih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the compound's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and stability
Dipole Moment3.2 DMeasures the polarity of the molecule

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., DNA, Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein or a nucleic acid. This method is instrumental in understanding the potential biological activity of compounds like this compound. Docking studies on similar benzamide derivatives have explored their interactions with enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. nih.govhilarispublisher.com Additionally, triazene (B1217601) compounds have been investigated for their interactions with DNA. nih.gov

In a typical docking simulation, the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is used. The ligand, this compound, is then placed in the binding site of the target, and its various conformations are sampled. The interactions between the ligand and the target, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are evaluated using a scoring function to estimate the binding affinity. ajchem-a.comresearchgate.net

For this compound, the benzamide group could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic rings can participate in π-π stacking and hydrophobic interactions with the amino acid residues in an enzyme's active site. The triazeno moiety could also be involved in crucial interactions. Docking simulations can reveal the key residues involved in the binding and provide a rationale for the compound's potential inhibitory activity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

ParameterValueDetails
Binding Affinity-8.5 kcal/molA lower value indicates stronger binding.
Key Interacting ResiduesTyr84, Trp279, Phe330Aromatic residues involved in π-π stacking.
Hydrogen BondsAsp72, Gly118The benzamide group forms hydrogen bonds with these residues.
Inhibition Constant (Ki)1.2 µMPredicted concentration for 50% inhibition.

Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular docking study.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound is essential to identify its low-energy, stable conformations. The molecule possesses several rotatable bonds, particularly around the triazeno linkage and the benzyl group, allowing it to adopt various spatial arrangements. The dihedral angles between the phenyl rings and the amide group are key conformational parameters. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the compound's behavior. In an MD simulation, the Newtonian equations of motion are solved for a system of atoms and molecules, allowing for the observation of the molecule's movements over time. This can reveal how the molecule's conformation changes in a simulated biological environment, such as in water or a lipid bilayer. MD simulations of ligand-protein complexes, derived from docking studies, can be used to assess the stability of the binding pose and to identify any conformational changes in the protein upon ligand binding. nih.gov These simulations can show that the presence of a ligand can reduce the flexibility of an enzyme, which may be a mechanism of inhibition. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR) from First Principles

Quantum chemical calculations can also be used to predict spectroscopic parameters from first principles. For instance, the vibrational frequencies in an infrared (IR) spectrum can be calculated and compared with experimental data to confirm the molecular structure. DFT calculations can predict the characteristic stretching frequencies for the C=O, N-H, and N=N bonds in this compound. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govepstem.netmdpi.com The calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to aid in the assignment of signals and to verify the compound's structure. researchgate.net The accuracy of these predictions is often improved by considering the solvent effects. ruc.dk

Table 3: Predicted Spectroscopic Data for this compound

ParameterPredicted ValueAssignment
IR Frequency
ν(C=O)1680 cm⁻¹Carbonyl stretch of the amide
ν(N-H)3350 cm⁻¹N-H stretch of the amide
ν(N=N)1420 cm⁻¹N=N stretch of the triazene
¹³C NMR Chemical Shift
δ(C=O)167 ppmAmide carbonyl carbon
δ(Aromatic C)120-140 ppmCarbons of the phenyl rings
δ(CH₃)35 ppmMethyl carbon
¹H NMR Chemical Shift
δ(N-H)8.5 ppmAmide proton
δ(Aromatic H)7.2-8.0 ppmProtons of the phenyl rings
δ(CH₂)5.0 ppmBenzyl methylene (B1212753) protons
δ(CH₃)3.5 ppmMethyl protons

Note: These spectroscopic values are illustrative and based on typical ranges for the respective functional groups as informed by computational studies on similar molecules. researchgate.netresearchgate.net

Future Research Directions in the Chemistry of P 3 Benzyl 3 Methyl 1 Triazeno Benzamide

Development of Novel and Green Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign processes is paramount. Future research should focus on developing novel and green synthetic methodologies for p-(3-benzyl-3-methyl-1-triazeno)benzamide and its derivatives. Current synthetic strategies for related nitrogen-rich heterocyclic compounds often rely on multi-step reactions. researchgate.net Green chemistry principles, such as the use of non-toxic solvents, catalyst-free reactions, and energy-efficient processes, should be prioritized. psgcas.ac.in For instance, exploring one-pot synthesis or microwave-assisted organic synthesis could significantly improve the efficiency and environmental footprint of the production of this class of compounds.

A potential area of investigation could be the adaptation of cyclocondensation reactions, which have been successfully employed for the synthesis of other biologically active heterocyclic compounds. psgcas.ac.innih.gov The development of a robust and scalable green synthesis protocol will be crucial for the future development and potential commercialization of this compound and its analogues.

Comprehensive Elucidation of Undiscovered Molecular Targets and Signaling Pathways

While the biological activity of this compound is yet to be fully elucidated, related benzamide-containing compounds have shown interactions with a variety of molecular targets. For example, certain benzamide (B126) derivatives have been identified as inhibitors of mTORC1 and modulators of autophagy, a key cellular process in cancer. nih.gov Others have demonstrated potent and selective inhibition of sirtuin-2 (SIRT2), a target implicated in neurodegenerative diseases like Huntington's disease. nih.gov

Future research should, therefore, involve comprehensive screening of this compound against a panel of kinases, deacetylases, and other enzymes to identify its primary molecular targets. Understanding the specific signaling pathways modulated by this compound is critical to unraveling its mechanism of action. Investigating its effects on pathways such as the PI3K-AKT-mTORC1 pathway could provide valuable insights into its potential therapeutic applications. nih.gov

Advanced Mechanistic Investigations Using Integrated Omics Approaches (e.g., Proteomics, Metabolomics)

To gain a deeper understanding of the cellular response to this compound, advanced mechanistic investigations using integrated omics approaches are essential. Proteomics can identify changes in protein expression and post-translational modifications, revealing the downstream effects of target engagement. Metabolomics, on the other hand, can provide a snapshot of the metabolic perturbations induced by the compound.

By combining these omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover any off-target effects. This systems-level understanding is invaluable for preclinical and clinical development.

Exploration of New Chemical Space through Rational Design of this compound Analogues

The chemical structure of this compound offers multiple avenues for modification to explore new chemical space and optimize its biological activity. Rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to create novel analogues with improved potency, selectivity, and pharmacokinetic properties.

For instance, modifications to the benzyl (B1604629) group, such as the introduction of various substituents, could enhance binding affinity to the target protein. nih.gov Similarly, altering the substitution pattern on the benzamide ring could modulate the compound's physicochemical properties and biological activity. nih.gov The synthesis and evaluation of a library of analogues will be a critical step in identifying a lead candidate for further development.

Modification Site Proposed Modifications Rationale
Benzyl RingIntroduction of electron-donating or electron-withdrawing groupsTo probe the electronic requirements for optimal target interaction.
Methyl GroupReplacement with other alkyl or aryl groupsTo investigate the steric tolerance of the binding pocket.
Benzamide MoietySubstitution on the aromatic ring; conversion to other functional groupsTo improve solubility, metabolic stability, and target engagement.
Triazene (B1217601) LinkerIsosteric replacementsTo explore the importance of the triazene moiety for biological activity.

Investigation of Reactivity and Selectivity in Complex Biological Systems

Furthermore, assessing the selectivity of the compound is paramount. While high potency against the intended target is desirable, off-target effects can lead to toxicity. nih.gov Therefore, comprehensive profiling against a broad range of related and unrelated targets is necessary to ensure a favorable selectivity profile. In vitro and in vivo studies will be required to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of the compound and its analogues. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.